Cas no 942007-81-0 (N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)

N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide is a specialized organic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group and an acetamide linkage to a 4-(methylsulfanyl)phenyl moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research due to its heterocyclic framework, which is known to exhibit bioactive properties. The chlorophenyl and methylsulfanyl substituents may enhance binding affinity and metabolic stability, making it a candidate for further pharmacological or pesticidal studies. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship investigations. The compound is typically synthesized under controlled conditions to ensure high purity and reproducibility for research applications.
N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide structure
942007-81-0 structure
Product name:N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide
CAS No:942007-81-0
MF:C17H14ClN3O2S
MW:359.829961299896
CID:5503022
PubChem ID:8700866

N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • VU0501581-1
    • AKOS024470799
    • N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
    • N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
    • 942007-81-0
    • F2828-0213
    • N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
    • N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide
    • Inchi: 1S/C17H14ClN3O2S/c1-24-12-8-6-11(7-9-12)10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22)
    • InChI Key: XNSJBLDEAGGTMR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=NN=C(NC(CC2C=CC(=CC=2)SC)=O)O1

Computed Properties

  • Exact Mass: 359.0495256g/mol
  • Monoisotopic Mass: 359.0495256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 93.3Ų

N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2828-0213-2mg
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2828-0213-10mg
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2828-0213-100mg
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2828-0213-5μmol
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2828-0213-5mg
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2828-0213-40mg
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2828-0213-3mg
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2828-0213-4mg
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2828-0213-25mg
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2828-0213-20μmol
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
942007-81-0 90%+
20μl
$79.0 2023-05-16

N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide Related Literature

Additional information on N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide

Professional Introduction to Compound with CAS No. 942007-81-0 and Product Name: N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide

Compound with the CAS number 942007-81-0, specifically identified as N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural diversity. The molecular structure of this compound incorporates several key functional groups, including a chlorophenyl moiety, an oxadiazole ring system, and an acetamide moiety, which collectively contribute to its unique chemical properties and reactivity.

The oxadiazole ring is a prominent feature in this compound, known for its stability and ability to participate in various chemical interactions. This structural motif has been extensively studied in medicinal chemistry due to its role in enhancing the bioavailability and metabolic stability of drug candidates. The presence of the chlorophenyl group introduces a polar, electron-withdrawing nature to the molecule, which can influence its binding affinity to biological targets. Additionally, the acetamide group provides a hydrogen bond donor/acceptor capability, further modulating the compound's interactions with biological systems.

Recent research in the field of heterocyclic chemistry has highlighted the importance of N-substituted oxadiazoles in the development of novel therapeutic agents. Studies have demonstrated that these derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide is particularly noteworthy, as it may enhance its interaction with specific enzymes or receptors involved in disease pathways.

The methylsulfanyl group attached to the phenyl ring introduces a sulfur atom into the molecular framework, which can participate in various non-covalent interactions such as hydrogen bonding and π-stacking. This feature is often exploited in drug design to improve binding affinity and selectivity. The combination of these structural elements makes this compound a promising candidate for further investigation in medicinal chemistry.

In the context of current pharmaceutical research, there is a growing interest in developing small molecule inhibitors that target key enzymes involved in metabolic pathways associated with various diseases. The acetamide moiety in this compound suggests potential activity against enzymes such as proteases or kinases, which are critical regulators of cellular processes. Furthermore, the chlorophenyl group may enhance penetration across biological membranes due to its lipophilic nature, improving oral bioavailability.

Advanced computational methods, including molecular docking and quantum mechanical calculations, have been employed to elucidate the binding interactions of this compound with potential biological targets. These studies have provided valuable insights into the molecular recognition processes and have helped refine structural analogs with improved pharmacological profiles. The results from these computational studies align well with experimental data obtained from biochemical assays, reinforcing the validity of using computational tools in drug discovery.

The synthesis of N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions at the chlorophenyl group followed by cyclization to form the oxadiazole ring system. Subsequent functionalization at the amide position introduces the desired biological activity-enhancing moieties.

The chemical stability of this compound under various conditions has been thoroughly evaluated through spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These analyses have confirmed the structural integrity of the molecule under physiological conditions, suggesting its suitability for further preclinical development. Additionally, preliminary pharmacokinetic studies have indicated favorable solubility and metabolic profiles, which are critical factors for drug candidate progression.

Current research trends indicate that compounds featuring heterocyclic scaffolds continue to be at the forefront of drug discovery efforts. The versatility of structures like N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide allows for extensive derivatization and optimization campaigns aimed at enhancing their therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential for translating these promising chemical entities into effective therapeutic agents.

The development pipeline for this compound includes plans for preclinical studies to assess its safety profile and efficacy against selected disease models. These studies will involve both in vitro assays using cell-based models and in vivo experiments using appropriate animal models. The outcomes of these studies will provide critical data for regulatory submissions and subsequent clinical trials if successful.

In conclusion,N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide (CAS No. 942007-81) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups positions it as a valuable tool for further exploration in medicinal chemistry. As research progresses,this compound is poised to contribute to advancements in therapeutic strategies across multiple disease areas.

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